Magnesium chromate (MgCrO4) is a highly water-soluble inorganic salt (approximately 54.8 g/100 g H2O at 25 °C) utilized primarily as a specialized corrosion inhibitor and an advanced materials precursor. Unlike low-solubility chromate pigments, magnesium chromate is engineered for aqueous environments and rapid-deposition surface treatments where high concentrations of dissolved hexavalent chromium (Cr(VI)) and synergistic magnesium cations (Mg2+) are required[1]. Commercially available in anhydrous and hydrated forms (such as the pentahydrate or heptahydrate), it is a critical procurement choice for closed-loop cooling systems, light metal conversion coatings, and the synthesis of refractory magnesium chromite (MgCr2O4) spinels .
Substituting magnesium chromate with generic alkali chromates (e.g., sodium chromate) or alkaline earth chromates (e.g., strontium chromate) leads to severe system failures depending on the application [1]. In aqueous cooling systems, sodium chromate leaves a highly corrosive sodium hydroxide residue as the hydrogen chromate ion is depleted, actively accelerating aluminum corrosion over time, whereas magnesium chromate depletion leaves benign, non-corrosive magnesium compounds [1]. In high-temperature environments, alkali metal chromates melt into destructive fusible fluxes, whereas magnesium chromate decomposes cleanly into refractory spinels [2]. Conversely, attempting to use strontium chromate in liquid coolants or rapid conversion baths fails due to its extremely low water solubility (<0.2 g/100 mL), which cannot provide the required instantaneous Cr(VI) concentration that magnesium chromate readily delivers [3].
In 0.01 M and 0.03 M chromate solutions tested at 77 °C for 200 hours, sodium chromate solutions become increasingly corrosive to aluminum due to the selective removal of hydrogen chromate, leaving behind corrosive sodium hydroxide[1]. In contrast, magnesium chromate depletes stoichiometrically, leaving no alkaline residue and maintaining a non-corrosive environment [1]. Furthermore, the Mg2+ cation actively neutralizes the high negative charge density of the metal surface, allowing a higher inhibitor anion concentration at the interface compared to Na+ [1].
| Evidence Dimension | Solution corrosivity post-depletion (0.01 M, 77 °C, 200 hrs) |
| Target Compound Data | MgCrO4 maintains protective film formation without qualitative changes in solution corrosivity. |
| Comparator Or Baseline | Sodium chromate (Na2CrO4) leaves NaOH, increasing galvanic corrosion current and pitting. |
| Quantified Difference | MgCrO4 provides sustained inhibition, while Na2CrO4 transitions from an inhibitor to a corrosive agent upon depletion. |
| Conditions | 0.01 M solutions at 77 °C for 200 hours with 0.028 cfm aeration on aluminum substrates. |
Essential for closed-loop liquid cooling systems where fluids cannot be frequently replaced and alkaline buildup would destroy aluminum components.
When subjected to temperatures exceeding 560–600 °C, magnesium chromate undergoes a first-order thermal decomposition to yield magnesium chromite (MgCr2O4) spinel and magnesium oxide (MgO), releasing oxygen [1]. The activation energy for this isothermal decomposition is approximately 74 kcal/mol [1]. Unlike sodium or potassium chromates, which form low-melting, fusible alkaline residues that can cause severe hot corrosion in metal engines, the decomposition products of MgCrO4 are highly refractory and thermally stable above 700 °C[2].
| Evidence Dimension | Thermal decomposition products and residue fusibility (>600 °C) |
| Target Compound Data | Decomposes to MgCr2O4 and MgO (infusible, high-melting refractory solids). |
| Comparator Or Baseline | Alkali chromates (Na2CrO4, K2CrO4) yield low-melting, fusible alkaline slags. |
| Quantified Difference | MgCrO4 completely avoids the formation of liquid-phase corrosive fluxes at high operating temperatures. |
| Conditions | Thermal decomposition in air or oxygen above 600 °C. |
Dictates the exclusive procurement of magnesium chromate for gas turbine engine coolants and high-temperature refractory binders where fusible residues would cause catastrophic failure.
Magnesium chromate exhibits exceptionally high water solubility, reaching approximately 54.8 g per 100 g of water at 25 °C [1]. When evaluated in standardized scribe panel testing for barrier primers, highly soluble chromates like MgCrO4 leach too rapidly, causing early film failure compared to low-solubility strontium chromate (which survives >350 hours in salt spray) [2]. However, this exact high solubility makes MgCrO4 the mandatory choice for liquid coolants and rapid electrolytic or chemical conversion baths, where instantaneous saturation of Cr(VI) and Mg2+ is required at the metal-electrolyte interface [2].
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | ~54.8 g / 100 g H2O (Rapid leaching/dissolution). |
| Comparator Or Baseline | Strontium chromate (~0.12 g / 100 g H2O) (Slow leaching). |
| Quantified Difference | MgCrO4 is over 400 times more soluble than standard strontium chromate pigments. |
| Conditions | Standard aqueous dissolution at 25 °C and salt spray primer leaching tests. |
Guides buyers to select MgCrO4 for liquid-phase treatments and coolants, while strictly avoiding it for long-term slow-release epoxy primers.
Directly leveraging its non-corrosive depletion mechanism and infusible thermal decomposition profile, magnesium chromate is the premier choice for water coolants in gas turbine engines. If the coolant breaches into the hot combustion sections, the MgCrO4 safely decomposes into refractory magnesium chromite powder, whereas sodium-based alternatives would melt and destroy the turbine blades through hot corrosion .
Because magnesium chromate decomposes cleanly at ~600 °C without leaving alkali metal contaminants, it is an ideal intermediate for synthesizing phase-pure MgCr2O4 spinels. These spinels are highly valued as robust catalysts for the oxidative degradation of organic dyes and as advanced refractory materials[1].
Capitalizing on its high aqueous solubility and the synergistic charge-neutralization effect of the Mg2+ cation, magnesium chromate is utilized in rapid-deposition chemical conversion baths for aluminum and magnesium alloys. It provides a dense, protective amorphous oxide layer faster than low-solubility chromate alternatives, making it highly effective for specialized surface treatments [2].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard